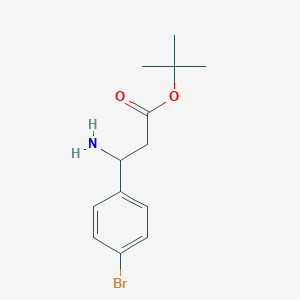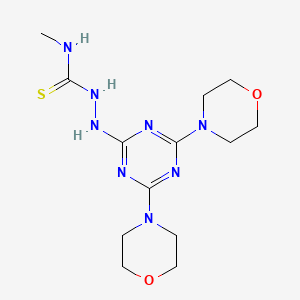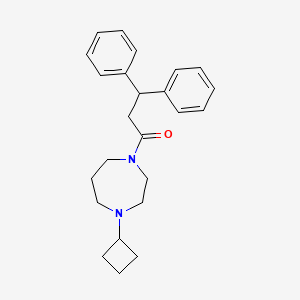
Tert-butyl 3-amino-3-(4-bromophenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-amino-3-(4-bromophenyl)propanoate: is an organic compound that belongs to the class of amino acid esters It features a tert-butyl ester group, an amino group, and a bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-(4-bromophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl acrylate and 4-bromoaniline.
Michael Addition: The key step involves a Michael addition reaction where 4-bromoaniline reacts with tert-butyl acrylate in the presence of a base like potassium tert-butoxide. This reaction forms the desired product through the addition of the amino group to the acrylate.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, forming different oxidation states and derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for ester hydrolysis.
Major Products:
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.
Oxidized and Reduced Forms: Different oxidation states of the amino group can be achieved through oxidation and reduction reactions.
Carboxylic Acid and Alcohol: Hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Tert-butyl 3-amino-3-(4-bromophenyl)propanoate can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand or catalyst in various chemical reactions.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development and medicinal chemistry research.
Biological Studies: It can be used in studies involving enzyme interactions and protein modifications.
Industry:
Material Science: The compound can be utilized in the development of new materials with specific properties.
Agriculture: It may find applications in the synthesis of agrochemicals and pesticides.
作用機序
The mechanism of action of tert-butyl 3-amino-3-(4-bromophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bromophenyl group can participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
類似化合物との比較
Tert-butyl 3-amino-3-(4-chlorophenyl)propanoate: Similar structure with a chlorine atom instead of bromine.
Tert-butyl 3-amino-3-(4-fluorophenyl)propanoate: Similar structure with a fluorine atom instead of bromine.
Tert-butyl 3-amino-3-(4-methylphenyl)propanoate: Similar structure with a methyl group instead of bromine.
Uniqueness:
Bromine Substitution: The presence of the bromine atom in tert-butyl 3-amino-3-(4-bromophenyl)propanoate imparts unique reactivity and properties compared to its analogs with different substituents.
Reactivity: The bromine atom can undergo specific reactions that are not possible with other halogens or substituents, making this compound valuable for certain synthetic applications.
特性
IUPAC Name |
tert-butyl 3-amino-3-(4-bromophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)8-11(15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPNBASRDAMFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-dichloro-N-[4-(4-hydroxypiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2641088.png)
![N-[1-(6-methoxy-1H-indole-2-carbonyl)azetidin-3-yl]pyrazin-2-amine](/img/structure/B2641091.png)


![N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2641100.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-methylphenoxy)acetate](/img/structure/B2641101.png)

![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2641103.png)
![tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate](/img/structure/B2641104.png)



